molecular formula C25H29NO3S B11510542 N-[2-(Adamantan-1-YL)ethyl]-4-(benzenesulfonyl)benzamide

N-[2-(Adamantan-1-YL)ethyl]-4-(benzenesulfonyl)benzamide

Cat. No.: B11510542
M. Wt: 423.6 g/mol
InChI Key: QMRVIWUEJVDVBL-UHFFFAOYSA-N
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Description

N-[2-(Adamantan-1-YL)ethyl]-4-(benzenesulfonyl)benzamide is a complex organic compound that combines the structural features of adamantane, benzene, and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Adamantan-1-YL)ethyl]-4-(benzenesulfonyl)benzamide typically involves multiple steps, starting with the preparation of adamantane derivatives. One common method involves the functionalization of adamantane through halogenation, followed by nucleophilic substitution reactions to introduce the ethyl group. The benzenesulfonyl group is then attached through sulfonation reactions, and finally, the benzamide moiety is introduced via condensation reactions with appropriate amines .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Ultrasonic irradiation and the use of Lewis acidic ionic liquids immobilized on diatomite earth have been reported as efficient methods for the preparation of benzamide derivatives .

Chemical Reactions Analysis

Types of Reactions

N-[2-(Adamantan-1-YL)ethyl]-4-(benzenesulfonyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields benzoic acid derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

N-[2-(Adamantan-1-YL)ethyl]-4-(benzenesulfonyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(Adamantan-1-YL)ethyl]-4-(benzenesulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety provides a rigid framework that can enhance binding affinity, while the benzamide and sulfonyl groups contribute to the compound’s overall reactivity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(Adamantan-1-YL)ethyl]-4-(benzenesulfonyl)benzamide is unique due to the combination of its adamantane, benzene, and sulfonyl groups, which confer distinct chemical properties and potential applications. Its rigid structure and functional groups make it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C25H29NO3S

Molecular Weight

423.6 g/mol

IUPAC Name

N-[2-(1-adamantyl)ethyl]-4-(benzenesulfonyl)benzamide

InChI

InChI=1S/C25H29NO3S/c27-24(26-11-10-25-15-18-12-19(16-25)14-20(13-18)17-25)21-6-8-23(9-7-21)30(28,29)22-4-2-1-3-5-22/h1-9,18-20H,10-17H2,(H,26,27)

InChI Key

QMRVIWUEJVDVBL-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CCNC(=O)C4=CC=C(C=C4)S(=O)(=O)C5=CC=CC=C5

Origin of Product

United States

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